3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol
Description
3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core functionalized with a hydrazone linker, a 4-ethoxyphenyl substituent, and a phenolic hydroxyl group. This compound is synthesized via condensation reactions between triazole precursors and aldehydes, as demonstrated in analogous syntheses of related Schiff base derivatives . Its structural complexity and functional groups make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial studies.
Properties
CAS No. |
624725-77-5 |
|---|---|
Molecular Formula |
C17H17N5O2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O2S/c1-2-24-15-8-6-13(7-9-15)16-19-20-17(25)22(16)21-18-11-12-4-3-5-14(23)10-12/h3-11,21,23H,2H2,1H3,(H,20,25)/b18-11+ |
InChI Key |
JRYQRNMVBZMTNQ-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Formation of Acid Thiosemicarbazides
The synthesis begins with the preparation of acid thiosemicarbazides, precursors to the triazole ring. Using 4-ethoxyphenylacetic hydrazide as the starting material, phenylisothiocyanate is introduced under reflux or microwave irradiation to form the corresponding thiosemicarbazide.
Conventional Method :
-
Reagents : 4-Ethoxyphenylacetic hydrazide (10 mmol), phenylisothiocyanate (10 mmol), ethanol.
-
Conditions : Reflux at 80°C for 4 hours.
Microwave Method :
-
Reagents : Same as above, with microwave irradiation.
-
Conditions : 2 minutes at 300 W.
Microwave irradiation significantly reduces reaction time while improving yield due to enhanced thermal efficiency.
Cyclization to 1,2,4-Triazole-3-thiones
The thiosemicarbazide undergoes base-mediated cyclization to form the triazole-thione.
Conventional Method :
-
Reagents : Thiosemicarbazide (10 mmol), 10% aqueous NaOH.
-
Conditions : Reflux for 4 hours.
Microwave Method :
-
Reagents : Thiosemicarbazide (1 mmol), 10% aqueous NaOH.
-
Conditions : 3 minutes at 300 W.
The product, 3-(4-ethoxyphenyl)-4H-1,2,4-triazole-5-thione , is isolated via acidification and recrystallization.
Functionalization of the Triazole Core
Conversion of Thione to Mercapto Group
The triazole-thione’s thione (-C=S) group is reduced to mercapto (-SH) using sodium borohydride (NaBH₄) in ethanol:
-
Reagents : Triazole-thione (1 mmol), NaBH₄ (2 mmol), ethanol.
-
Conditions : Stirring at room temperature for 2 hours.
-
Yield : ~88–90%.
Hydrazine Functionalization
The triazole’s hydrazine group is introduced via nucleophilic substitution. Reacting the mercapto-triazole with hydrazine hydrate in ethanol under reflux forms 3-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-amine :
-
Reagents : Mercapto-triazole (1 mmol), hydrazine hydrate (2 mmol), ethanol.
-
Conditions : Reflux for 3 hours.
-
Yield : ~75–78%.
Hydrazone Formation with 3-Hydroxybenzaldehyde
The hydrazine-functionalized triazole undergoes condensation with 3-hydroxybenzaldehyde to form the hydrazone linkage.
Conventional Method :
-
Reagents : Triazol-4-amine (1 mmol), 3-hydroxybenzaldehyde (1.2 mmol), acetic acid (catalyst), ethanol.
-
Conditions : Reflux for 6 hours.
Microwave Method :
The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol.
Comparative Analysis of Synthetic Methods
| Step | Conventional Time/Yield | Microwave Time/Yield |
|---|---|---|
| Thiosemicarbazide | 4 hours / 85% | 2 minutes / 95% |
| Triazole-thione | 4 hours / 80% | 3 minutes / 90% |
| Hydrazone Formation | 6 hours / 70% | 5 minutes / 85% |
Microwave-assisted synthesis consistently outperforms conventional methods in both efficiency and yield, attributed to rapid, uniform heating.
Analytical Characterization
-
NMR Spectroscopy :
-
Elemental Analysis :
-
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions
3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The hydrazono group can be reduced to form a hydrazine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
Structural Overview
- Molecular Formula : C17H17N5O2S
- SMILES Notation : CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)O
- InChI Key : JRYQRNMVBZMTNQ-WOJGMQOQSA-N
Antifungal Properties
Research indicates that derivatives of the 1,2,4-triazole family, including the compound , have shown promising antifungal activity. The 5-mercapto group enhances the interaction with fungal enzymes, potentially increasing efficacy against various fungal pathogens. Studies suggest that compounds with similar structures can inhibit the growth of fungi by disrupting their cellular processes .
Anticancer Activity
In vitro studies have demonstrated that compounds incorporating triazole and phenolic groups exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, related triazole derivatives have been shown to target specific cancer cell lines effectively, leading to a decrease in cell viability . The hydrazone linkage in the compound may further enhance its biological activity by facilitating interactions with biological targets.
Toxicological Evaluations
Understanding the safety profile of new compounds is crucial for their development as therapeutic agents. Recent studies have utilized both in silico and in vivo methods to assess the toxicity of similar triazole derivatives. These studies indicate that many such compounds belong to low toxicity classes, making them suitable candidates for further development . The acute toxicity assessments help establish a dose-toxicity relationship essential for determining safe dosage levels in clinical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, making it useful in chelation therapy. The hydrazono group can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Triazole Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The position of hydroxyl groups on the benzene ring significantly impacts tyrosinase inhibition. Y3 (2-hydroxyphenyl) exhibits a lower IC₅₀ (1.5 μM) than Y2 (3-hydroxyphenyl, 7.0 μM), suggesting that ortho-substitution enhances enzyme binding .
- Fluorine substituents (e.g., Y1) reduce inhibitory potency compared to hydroxyl groups, likely due to decreased hydrogen-bonding capacity .
However, the ethoxy group could enhance lipophilicity, improving membrane permeability . The mercapto (-SH) group in the target compound and analogs like Y2–Y3 enables copper chelation, a critical mechanism in tyrosinase inhibition .
Toxicity Profile :
- The fluorophenyl analog () is classified as low toxicity (Class IV), suggesting that halogenated triazoles may have favorable safety profiles. The target compound’s ethoxy group, being a larger alkoxy substituent, may influence metabolic stability and toxicity, though specific data are lacking .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility : Polar groups like hydroxyl improve solubility in Y2 and Y3, whereas the ethoxy and fluorophenyl groups in the target compound and ’s analog reduce it .
Biological Activity
The compound 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicated that this compound exhibits potent antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.
- Molecular docking studies suggested strong binding affinities to bacterial enzymes, which may contribute to its antimicrobial action.
Antioxidant Activity
The antioxidant potential of 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol has been assessed using various assays:
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.3 |
These results indicate that the compound exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.
Cytotoxicity and Anticancer Potential
Preliminary cytotoxicity assays have been conducted on several cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (cervical) | 15.0 |
| MCF-7 (breast) | 18.5 |
| A549 (lung) | 20.0 |
The data suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies and Research Findings
- Study on Antibacterial Effects : A study highlighted the antibacterial efficacy of similar triazole derivatives against Candida albicans. The findings indicated that compounds with a mercapto group exhibited enhanced activity compared to their non-thiol counterparts .
- Antioxidant Evaluation : Research evaluating various triazole derivatives found that those with phenolic structures demonstrated superior antioxidant properties in both DPPH and ABTS assays. This supports the notion that the incorporation of such functional groups can enhance biological activity .
- Cytotoxicity Assessment : A comprehensive evaluation of triazole-thiol compounds showed promising results against multiple cancer cell lines, suggesting a potential for development into therapeutic agents .
Q & A
Q. Q1: What are the established synthetic routes for 3-((2-(3-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)hydrazono)methyl)phenol, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via:
Precursor Preparation : Start with 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, synthesized by cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/ethanol) .
Schiff Base Formation : React the precursor with an aldehyde (e.g., 4-ethoxybenzaldehyde) in methanol under reflux. Hydrazone linkage formation is confirmed by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.2–8.5 ppm) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Structural Analysis
Q. Q2: What crystallographic challenges arise during X-ray diffraction (XRD) analysis of this compound, and how are they resolved?
Methodological Answer: Challenges include:
- Disorder in Flexible Groups : The ethoxyphenyl and phenol moieties may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and refining using SHELXL with anisotropic displacement parameters .
- Hydrogen Bonding Networks : The mercapto (-SH) and phenolic (-OH) groups form intermolecular H-bonds. Use Olex2 or Mercury software to model H-bond interactions, validated by Hirshfeld surface analysis .
Reactivity of Functional Groups
Q. Q3: How do the mercapto (-SH) and phenolic (-OH) groups influence the compound’s reactivity in nucleophilic or oxidative environments?
Methodological Answer:
- Mercapto Group :
- Phenolic -OH :
Biological Activity Profiling
Q. Q4: What methodologies are used to evaluate this compound’s tyrosinase inhibitory activity, and how do structural modifications alter potency?
Methodological Answer:
- Assay Design :
- Structure-Activity Insights :
- Substituent Position : Para-substituted aryl groups (e.g., 4-ethoxyphenyl) enhance inhibition vs. meta-substituted analogs (IC₅₀ 7.0 μM vs. 12.5 μM) .
- Hydroxyl vs. Fluorine : Phenolic -OH increases binding affinity (ΔG = -8.2 kcal/mol) compared to fluorine, as shown by molecular docking (AutoDock Vina) .
Advanced Mechanistic Studies
Q. Q5: How can computational modeling elucidate the binding interactions of this compound with biological targets like tyrosinase?
Methodological Answer:
Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Key residues (e.g., His263, Cu ions in tyrosinase) form H-bonds with phenolic -OH and coordinate with the triazole ring .
MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Free Energy Calculations : MM-PBSA/GBSA methods quantify binding free energy (e.g., ΔG = -7.5 kcal/mol for tyrosinase) .
Data Contradictions and Resolution
Q. Q6: How should researchers address discrepancies in reported IC₅₀ values for similar triazole derivatives?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., substrate concentration, pH). For example, IC₅₀ for tyrosinase inhibition varies with L-DOPA concentration (0.5 mM vs. 1.0 mM) .
- Statistical Validation : Apply ANOVA or t-tests to replicate data (n ≥ 3). Use tools like GraphPad Prism for dose-response curve fitting (R² > 0.95) .
Stability Under Experimental Conditions
Q. Q7: What degradation pathways occur under physiological conditions, and how are they characterized?
Methodological Answer:
- Hydrolytic Degradation : Incubate in PBS (pH 7.4, 37°C). Monitor via LC-MS:
- Ester Hydrolysis : Loss of ethoxy group (m/z 314 → 270) .
- Oxidative Degradation : Mercapto group forms disulfide (m/z 314 → 628 dimer) .
- Photostability : Expose to UV light (λ = 254 nm); track decomposition by HPLC (retention time shift) .
Comparative Analysis with Analogues
Q. Q8: How does substituting the ethoxyphenyl group with fluorophenyl or methoxyphenyl affect biological activity?
Methodological Answer:
- Fluorophenyl Analogues : Lower logP (2.1 vs. 2.5) reduces membrane permeability (Caco-2 assay) .
- Methoxyphenyl Analogues : Increased electron-donating effects enhance tyrosinase inhibition (IC₅₀ 5.2 μM vs. 7.0 μM for ethoxy) but reduce solubility .
Advanced Spectroscopic Techniques
Q. Q9: Which NMR strategies resolve signal overlap in aromatic regions of this compound?
Methodological Answer:
- 2D NMR : Use HSQC to assign ¹H-¹³C correlations (e.g., triazole C4 at δ 150 ppm links to H4 at δ 8.3 ppm) .
- NOESY : Identify spatial proximity between ethoxyphenyl and phenol protons (cross-peaks at δ 6.8–7.2 ppm) .
Error Analysis in Kinetic Studies
Q. Q10: How are systematic errors minimized in kinetic assays for enzyme inhibition studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
